

# Validating T145 as a Therapeutic Target: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

The designation "T145" is ambiguous in current scientific literature as a standalone therapeutic target. However, it may refer to several distinct biological entities that are under investigation as potential targets for drug development. This guide provides a comparative analysis of the most plausible candidates based on existing research: miR-145, a tumor-suppressing microRNA; the PI3K/Akt/mTOR signaling pathway, which is constitutively active in the DU-145 prostate cancer cell line; and p145, a protein with tyrosine kinase activity identified in gastric cancer.

## miR-145: A Tumor Suppressor with Therapeutic Potential

MicroRNA-145 (miR-145) is a small non-coding RNA molecule that functions as a tumor suppressor by regulating the expression of multiple oncogenes. Its downregulation is observed in various cancers, including non-small cell lung cancer (NSCLC), breast, prostate, and bladder cancer, making it a compelling therapeutic target.<sup>[1][2]</sup> The primary therapeutic strategy involves restoring its diminished levels in cancer cells using miR-145 mimics.

## Comparative Data of miR-145 Mimic in NSCLC Animal Model

| Parameter    | Control<br>(miR-NC) | Treatment<br>(miR-145<br>mimic) | Percent<br>Change | p-value  | Reference |
|--------------|---------------------|---------------------------------|-------------------|----------|-----------|
| Tumor Size   | Larger              | 48% smaller                     | -48%              | < 0.005  | [1][3]    |
| Tumor Weight | Heavier             | 57% lighter                     | -57%              | < 0.0005 | [1][3]    |

## Signaling Pathway of miR-145



[Click to download full resolution via product page](#)

Caption: miR-145 signaling pathway and its downstream targets.

## Experimental Protocol: Validation of miR-145 Mimic Efficacy in NSCLC Xenograft Model

This protocol outlines the key steps for assessing the *in vivo* efficacy of a miR-145 mimic in a mouse model of non-small cell lung cancer.

### 1. Cell Culture and Transfection:

- Culture NCI-H358 human NSCLC cells in appropriate media.
- Transfect cells with either a miR-145 mimic or a negative control (miR-NC) using a suitable transfection reagent.

### 2. Animal Model:

- Subcutaneously inject the transfected NCI-H358 cells into the flanks of immunocompromised mice (e.g., BALB/c nude mice).

### 3. Tumor Growth Monitoring:

- Measure tumor volume at regular intervals using calipers.
- Monitor the general health and body weight of the mice.

### 4. Endpoint Analysis:

- After a predetermined period (e.g., 37 days), euthanize the mice and excise the tumors.[\[1\]](#)[\[3\]](#)
- Measure the final tumor weight and size.
- Perform molecular analyses on tumor tissue to confirm the upregulation of miR-145 and the downregulation of its target genes (e.g., GOLM1, RTKN) via qRT-PCR and Western blotting.

# PI3K/Akt/mTOR Pathway: A Key Driver in DU-145 Prostate Cancer Cells

The DU-145 cell line is a widely used model for androgen-independent prostate cancer. A hallmark of these cells is the constitutive activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, proliferation, and resistance to therapy.<sup>[4]</sup> Consequently, inhibitors of this pathway are a major focus of drug development for prostate cancer.

## Comparative Data of PI3K/Akt/mTOR Pathway Inhibitors

| Inhibitor              | Target(s)              | Effect in Prostate Cancer Models                                                  | Clinical Trial Phase (Prostate Cancer)           | Reference |
|------------------------|------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------|-----------|
| Ipatasertib            | Pan-Akt                | Prolonged radiographic progression-free survival in combination with abiraterone. | Phase III                                        | [5]       |
| Buparlisib (BKM-120)   | Pan-PI3K               | Disappointing efficacy results, even in combination with AR inhibitors.           | Phase II                                         | [5]       |
| Capivasertib (AZD5363) | Pan-Akt                | Recommended Phase II dose determined in combination with docetaxel.               | Phase I/II                                       | [5]       |
| Duvelisib (IPI-145)    | PI3K-delta, PI3K-gamma | Potent inhibition of CLL cell proliferation and signaling.                        | Approved for certain hematological malignancies. | [6]       |

## PI3K/Akt/mTOR Signaling Pathway in DU-145 Cells



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

## Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation

This protocol details the Western blot procedure to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in DU-145 cells following treatment with an inhibitor.

### 1. Cell Lysis and Protein Quantification:

- Treat DU-145 cells with the desired inhibitor at various concentrations and time points.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.

### 2. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

### 3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for a phosphorylated pathway component (e.g., p-Akt Ser473, p-mTOR Ser2448) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

### 4. Normalization:

- Strip the membrane and re-probe with antibodies against the total protein (e.g., total Akt, total mTOR) and a loading control (e.g., GAPDH,  $\beta$ -actin) to ensure equal protein loading.

## p145: A Novel Tyrosine Kinase in Gastric Cancer

A protein with a molecular weight of 145 kDa, designated p145, has been identified in a human gastric carcinoma cell line. This transmembrane glycoprotein exhibits associated protein tyrosine kinase activity. While its exact identity and function are not fully elucidated, its phosphorylation is suggestive of a role in cell signaling and tumorigenesis.

### Known Characteristics of p145

| Characteristic                   | Description                                                         | Reference |
|----------------------------------|---------------------------------------------------------------------|-----------|
| Molecular Weight                 | 145,000 Da (p145)                                                   |           |
| Cellular Location                | Transmembrane                                                       |           |
| Post-translational Modifications | Phosphorylated on tyrosine and serine residues.                     |           |
| Biochemical Activity             | Associated protein tyrosine kinase activity.                        |           |
| Regulation                       | Dephosphorylated at low pH, suggesting ligand-receptor interaction. |           |

### Logical Relationship of p145



[Click to download full resolution via product page](#)

Caption: Hypothesized activation of p145 and downstream signaling.

### Experimental Protocol: Immunoprecipitation and In Vitro Kinase Assay for p145

This protocol describes the steps to isolate p145 and measure its associated kinase activity.

#### 1. Cell Lysis:

- Lyse gastric carcinoma cells expressing p145 in a non-denaturing lysis buffer.

#### 2. Immunoprecipitation:

- Incubate the cell lysate with an anti-phosphotyrosine antibody to capture phosphorylated p145.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads to remove non-specifically bound proteins.

#### 3. In Vitro Kinase Assay:

- Resuspend the beads containing the immunoprecipitated p145 in a kinase assay buffer.
- Add ATP (and potentially a substrate) to the reaction mixture.
- Incubate at 30°C to allow for the kinase reaction to proceed.

#### 4. Analysis:

- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with an anti-phosphotyrosine antibody to detect autophosphorylation of p145 or phosphorylation of a substrate.

## Conclusion

The validation of "**T145**" as a therapeutic target is highly dependent on the specific molecular entity it represents.

- miR-145 stands out as a promising and well-defined therapeutic target with a strong rationale for its use in cancer therapy, supported by preclinical data. The main challenge lies

in the effective and safe in vivo delivery of miR-145 mimics.

- The PI3K/Akt/mTOR pathway is a clinically validated target in prostate cancer, including models like DU-145. Numerous inhibitors are in various stages of clinical development, with some already approved for other malignancies. The key challenge is managing toxicities and overcoming resistance mechanisms.
- p145 is an intriguing but poorly characterized potential target in gastric cancer. Further research is needed to identify this protein, elucidate its role in cancer, and develop targeted inhibitors. At present, it remains a nascent and unvalidated therapeutic concept.

For researchers and drug development professionals, the choice of which "**T145**" to pursue will depend on the specific disease context, the available technological capabilities, and the desired therapeutic modality. Further clarifying the identity of "**T145**" is a critical first step for any targeted drug discovery program.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Function of microRNA-145 and mechanisms underlying its role in malignant tumor diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunaee Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [urotoday.com](http://urotoday.com) [urotoday.com]
- 6. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Validating T145 as a Therapeutic Target: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682861#validating-t145-as-a-therapeutic-target\]](https://www.benchchem.com/product/b1682861#validating-t145-as-a-therapeutic-target)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)